7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
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Overview
Description
7-Propyl-2,4-diazaspiro[55]undecane-1,3,5-trione is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds with various functional groups.
Scientific Research Applications
7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
- 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
Uniqueness
7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.
Properties
CAS No. |
67196-34-3 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
11-propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C12H18N2O3/c1-2-5-8-6-3-4-7-12(8)9(15)13-11(17)14-10(12)16/h8H,2-7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
BCQVVBFPFXLDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC12C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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